molecular formula C10H7BrFNO B13682720 6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13682720
M. Wt: 256.07 g/mol
InChI Key: XQUFVNFOGYERKK-UHFFFAOYSA-N
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Description

6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction can be employed to introduce the bromo and fluoro substituents onto the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex spirocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-5’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its combination of a spirocyclic structure with both bromo and fluoro substituents. This dual substitution provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

6-bromo-5-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-6-4-8-5(3-7(6)12)10(1-2-10)9(14)13-8/h3-4H,1-2H2,(H,13,14)

InChI Key

XQUFVNFOGYERKK-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC(=C(C=C3NC2=O)Br)F

Origin of Product

United States

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